molecular formula C11H12N4O4S2 B2573444 methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034431-64-4

methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2573444
CAS RN: 2034431-64-4
M. Wt: 328.36
InChI Key: RRIJEAIJEUKYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H12N4O4S2 and its molecular weight is 328.36. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase-II Inhibition

This compound has been studied for its potential as an inhibitor of the carbonic anhydrase-II enzyme. The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring contributes to its inhibitory activity. This application is significant in the treatment of conditions like glaucoma, epilepsy, and mountain sickness .

Anticancer Activity

Derivatives of 1H-1,2,3-triazole have shown effectiveness in inducing apoptosis in cancer cells. They have been designed to inhibit tubulin polymerization, a crucial process in cell division, which is particularly relevant in the context of cancer treatment .

Cytotoxicity Against Cancer Cell Lines

Some triazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer and cervical cancer cells. This suggests their potential use as chemotherapeutic agents .

Pharmaceutical Applications

The triazole moiety is a critical component in pharmaceuticals. It plays a vital role in the development of new drugs due to its broad range of applications in medicinal chemistry .

Agrochemical Applications

Compounds containing the 1H-1,2,3-triazole ring are used in agrochemicals. They serve as the basis for developing new pesticides and herbicides, contributing to agricultural productivity .

Material Science Applications

The unique properties of triazole derivatives make them suitable for various applications in material sciences. They are used in the production of industrial materials such as dyes, photographic materials, and photostabilizers .

properties

IUPAC Name

methyl 3-[3-(triazol-1-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S2/c1-19-11(16)10-9(2-5-20-10)21(17,18)14-6-8(7-14)15-4-3-12-13-15/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIJEAIJEUKYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

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